Crinipellin

Description

Properties

CAS No. |

97315-00-9 |

|---|---|

Molecular Formula |

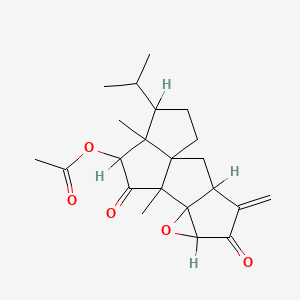

C22H28O5 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(9,12-dimethyl-4-methylidene-5,10-dioxo-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecan-11-yl) acetate |

InChI |

InChI=1S/C22H28O5/c1-10(2)13-7-8-21-9-14-11(3)15(24)17-22(14,27-17)20(21,6)16(25)18(19(13,21)5)26-12(4)23/h10,13-14,17-18H,3,7-9H2,1-2,4-6H3 |

InChI Key |

HNWQFVAXBKXIKM-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC23C1(C(C(=O)C2(C45C(C3)C(=C)C(=O)C4O5)C)OC(=O)C)C |

Canonical SMILES |

CC(C)C1CCC23C1(C(C(=O)C2(C45C(C3)C(=C)C(=O)C4O5)C)OC(=O)C)C |

Synonyms |

crinipellin |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

Crinipellins are characterized by a unique tetraquinane skeleton, which contributes to their biological activity. The total synthesis of crinipellins A and B has been achieved through various methods, including controlled rearrangements and cycloadditions. Notable synthetic approaches include:

- Kozikowski β-alkylation : This method allows for the unification of building blocks necessary for constructing the crinipellin framework.

- Intramolecular photochemical cycloaddition : This step facilitates the formation of adjacent all-carbon quaternary centers, crucial for the stability and reactivity of the compounds.

- Cargill rearrangement : This rearrangement is pivotal in achieving the desired tetraquinane structure from a tetracyclic precursor, enhancing the efficiency of the synthesis process .

Biological Activities

Crinipellins exhibit a broad spectrum of biological activities, making them valuable in pharmacological research. Key applications include:

Antifungal Activity

Crinipellin A has demonstrated significant antifungal properties against various plant pathogens. In vitro studies have shown that it effectively inhibits fungi such as Magnaporthe oryzae and Colletotrichum coccodes, with minimum inhibitory concentrations (MICs) as low as 1 µg/mL . Field studies indicated that treatment with crinipellin A prior to fungal inoculation resulted in disease control rates of up to 88% against tomato late blight.

Antibacterial Properties

Research indicates that crinipellins possess antibacterial activity as well. Their unique structural features allow them to interact with bacterial cell membranes or inhibit essential bacterial enzymes, although specific pathways and mechanisms remain under investigation.

Anticancer Potential

The potential anticancer effects of crinipellins are being explored due to their ability to induce apoptosis in cancer cells. The presence of electrophilic sites in crinipellins A and B suggests they might act as covalent modifiers, targeting specific proteins involved in cancer progression .

Case Studies

Several studies have highlighted the efficacy of crinipellins in various applications:

- Antifungal Efficacy : A study involving Crinipellis rhizomaticola demonstrated that crinipellin A significantly suppressed fungal diseases in plants, showcasing its potential as a biocontrol agent in agriculture .

- Synthetic Methodologies : The development of efficient synthetic routes for crinipellins has been documented, emphasizing their accessibility for further pharmacological testing and development .

Summary Table of Crinipellins' Applications

Comparison with Similar Compounds

Research Findings and Implications

- Mechanistic Insights : Molecular docking reveals crinipellin A interacts with E. coli AcrB via hydrogen bonds (ARG 468, 3.06–3.13 Å) and hydrophobic contacts, inhibiting drug efflux .

- Therapeutic Potential: Crinipellin A’s disease control efficacy (88% at 500 µg/mL) rivals synthetic fungicides, supporting its development as a natural agrochemical .

- Limitations : Low yields in synthetic routes (e.g., 56% for compound 11 ) and instability of α-methylene ketone derivatives hinder scalability .

Preparation Methods

Key Transformations:

-

Kozikowski β-Alkylation : Coupling of (S)-carvone-derived enone 41 and aldehyde 42 via a phosphonium ylide intermediate (56% yield).

-

Intramolecular [2+2] Cycloaddition : UV irradiation (370 nm) of enone 40 generated three adjacent quaternary centers and a 5-6-4-5 tetracyclic skeleton (34 ) with 91% yield and complete diastereocontrol.

-

Cargill Rearrangement : Acid- or AlR3-catalyzed reorganization of the 5-6-4-5 system into the target tetraquinane scaffold, with computational studies revealing stepwise (Brønsted acid) vs. concerted (AlR3) mechanisms.

Table 1: Comparative Yields in 2024 Synthesis

| Step | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Kozikowski Coupling | PPh3, TBSOTf, LDA, HF·py | 56 | 40 |

| [2+2] Cycloaddition | 370 nm, cyclohexane, 80°C | 91 | 34 |

| Cargill Rearrangement | AlEt3, CH2Cl2, −78°C | 85 | 33 |

This method’s brevity (12 steps for crinipellin A) stems from strategic use of carvone’s inherent chirality and rearrangement chemistry to minimize functional group manipulations.

Palladium-Catalyzed Pauson-Khand Reaction (Yang et al., 2018)

Yang’s 2018 route utilized two intramolecular Pauson-Khand (PK) reactions to build the crinipellin core in 17 steps:

-

First PK Reaction : Thiourea/palladium-catalyzed cyclization of enyne 25 formed the CD ring system (26 ) with 78% yield and >20:1 dr.

-

Second PK Reaction : Cobalt-mediated PK reaction on 27 established the AB rings (28 ), completing the tetraquinane framework.

-

Late-Stage Oxidation : Rubottom oxidation and epoxidation introduced the α-hydroxy ketone and epoxide motifs critical for biological activity.

Challenges :

-

The PK reactions required precise steric shielding to prevent undesired [2+2] byproducts.

-

Epimerization at C8 necessitated a kinetic resolution using chiral phase HPLC.

Early Carbonyl Chemistry Approach (Piers and Renaud, 1993)

The inaugural 1993 synthesis of (±)-crinipellin B by Piers and Renaud relied on classical carbonyl transformations:

-

Aldol Condensation : Assembly of the A ring via aldol reaction between 2-methylcyclopentenone and a β-keto ester.

-

Michael Addition : Construction of the BC ring junction using a stereoselective Michael addition (dr 4:1).

-

Ring-Closing Metathesis : Early application of RCM to form the D ring, albeit in low yield (35%) due to competing oligomerization.

Despite requiring 22 steps and producing racemic material, this work laid groundwork for later enantioselective efforts.

Oxidative Dearomatization/[5+2] Cycloaddition (Ding et al., 2022)

Ding’s divergent approach synthesized seven crinipellin congeners via:

-

Dearomatization : Mn(OAc)3-mediated oxidation of phenol 29 generated a reactive dienone.

-

[5+2] Cycloaddition : The dienone reacted with an alkyne to form a bicyclo[5.3.0]decane core (30 ) in 65% yield.

-

Hydrogen-Atom Transfer (HAT) : Fe-mediated HAT rearranged 31 into the tetraquinane skeleton (32 ) with 73% efficiency.

Table 2: Step Count and Yield Comparison

| Method (Year) | Total Steps | Overall Yield (%) | Key Innovation |

|---|---|---|---|

| Piers and Renaud (1993) | 22 | 0.8 | First racemic synthesis |

| Lee et al. (2014) | 32 | 0.3 | Tandem cycloaddition |

| Yang et al. (2018) | 17 | 1.2 | Dual PK reactions |

| Ding et al. (2022) | 16 | 1.5 | Dearomatization/[5+2] |

| 2024 Synthesis | 12 | 4.7 | Cargill rearrangement |

Q & A

Q. How can multi-omics approaches elucidate Crinipellin’s ecological role beyond antifungal activity?

- Methodological Proposal :

- Transcriptomics : Profile Crinipellis gene expression under biotic stress (e.g., bacterial competition) to link Crinipellin production to defense pathways.

- Metabolomic networking : Use GNPS or IMG-ABC platforms to correlate Crinipellin clusters with cryptic biosynthetic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.